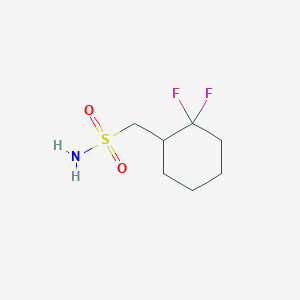

(2,2-Difluorocyclohexyl)methanesulfonamide

Description

(4,4-Difluorocyclohexyl)methanesulfonamide (CAS RN: 1564646-80-5) is an organofluorine sulfonamide compound with the molecular formula C₇H₁₃F₂NO₂S and a molecular weight of 213.25 g/mol . Its IUPAC name reflects the substitution pattern: a cyclohexane ring with two fluorine atoms at the 4,4-positions and a methanesulfonamide group attached to the methylene bridge. The compound is supplied as a powder and stored at room temperature, though detailed safety data remain unavailable .

Properties

IUPAC Name |

(2,2-difluorocyclohexyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2S/c8-7(9)4-2-1-3-6(7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWZRXKLVNSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CS(=O)(=O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorocyclohexyl)methanesulfonamide typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the methanesulfonamide group. One common method includes the reaction of cyclohexylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclohexylmethanol is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluorocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces sulfonic acids.

Scientific Research Applications

Chemistry: In chemistry, (2,2-Difluorocyclohexyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the methanesulfonamide group is known to interact with various biological targets, making it a valuable moiety in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its chemical properties make it suitable for the synthesis of pesticides, herbicides, and other agricultural chemicals. It is also explored for its potential in creating advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions with biological molecules, enhancing its binding affinity. The methanesulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes, receptors, and other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

a. N-[4-[1-Hydroxy-2-(Isopropylamino)ethyl]phenyl]methanesulfonamide Monohydrochloride

- Structure: Features a methanesulfonamide group attached to a para-substituted phenyl ring with hydroxyl and isopropylaminoethyl groups.

- Application : Likely designed for adrenergic receptor modulation (e.g., β-agonists/antagonists) due to structural similarity to epinephrine derivatives .

b. (1H-Indazol-3-yl)methanesulfonamide

- Structure : A heteroaromatic indazole ring replaces the cyclohexane group.

- Key Differences: The indazole’s planar structure contrasts with the non-aromatic, fluorine-rigidified cyclohexane in the target compound.

- Application : Demonstrated interaction with potassium voltage-gated channel Kv4.2, mimicking zonisamide (an antiepileptic drug) .

c. N-(3,5-Di-tert-butyl-2-hydroxyphenyl)methanesulfonamide

Agrochemical Sulfonamides

a. Metsulfuron-Methyl

Patent-Based Derivatives

a. N-{2-tert-Butyl-1-[(4,4-Difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide Salts

Physicochemical and Functional Comparisons

Molecular Weight and Lipophilicity

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|

| (4,4-Difluorocyclohexyl)methanesulfonamide | 213.25 | Difluorocyclohexyl, sulfonamide | ~1.8–2.5 |

| (1H-Indazol-3-yl)methanesulfonamide | 211.24 | Indazole, sulfonamide | ~1.2–1.7 |

| Metsulfuron-Methyl | 381.37 | Triazine, methyl ester | ~2.0–2.8 |

*LogP estimates based on substituent contributions: Fluorine atoms increase lipophilicity, while polar groups (e.g., hydroxyl) reduce it.

Electronic Effects

- Fluorine Substituents: In the target compound, 4,4-difluoro substitution rigidifies the cyclohexane ring via the gauche effect, altering conformational dynamics compared to non-fluorinated analogues .

- Sulfonamide Group : Common to all compounds, it provides hydrogen-bonding capacity and acidity (pKa ~10–11), critical for target binding in biological systems.

Theoretical Studies

- Target Compound: No computational data are provided, but fluorination likely reduces electron density at the sulfonamide sulfur, affecting reactivity.

Biological Activity

(2,2-Difluorocyclohexyl)methanesulfonamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms and the methanesulfonamide group enhances its metabolic stability and bioavailability, making it a valuable candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 224.24 g/mol

The compound features a cyclohexane ring substituted with two fluorine atoms at the 2-position and a methanesulfonamide group. This configuration contributes to its lipophilicity and potential interactions with biological targets.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Hydrogen Bonding : The methanesulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological macromolecules such as enzymes and receptors.

- Fluorine Interactions : The fluorine atoms enhance binding affinity through strong dipole-dipole interactions, potentially increasing the compound's potency against specific targets.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological activity in various assays:

- Inhibition Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has demonstrated low nanomolar activity against LIMK2 (Lymphokine-activated Killer cell-originating protein kinase 2), which is crucial for cellular signaling pathways related to cancer progression .

- Selectivity : The compound has shown selectivity against other kinases like ROCK2 (Rho-associated protein kinase 2) and PKA (Protein Kinase A), indicating its potential use in targeted therapies .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Cancer Research : In a study examining small molecule inhibitors for cancer treatment, this compound was evaluated for its ability to modulate TEAD protein levels, which are implicated in tumor growth. The compound exhibited an IC50 value of 31.8 nM, demonstrating its potential as an anti-cancer agent .

- Pharmacokinetics : Another investigation into the pharmacokinetic properties revealed that modifications to the linker structure of similar compounds could influence plasma stability and bioactivity. The findings suggested that while this compound retains high potency, further structural optimization could enhance its therapeutic profile .

Comparative Analysis

To understand the uniqueness of this compound among related compounds, a comparison with structurally similar molecules is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2,2-Difluorocyclohexyl)amine | Lacks sulfonamide group | Lower potency compared to target |

| (2,2-Difluorocyclohexyl)methanol | Hydroxyl group instead of sulfonamide | Different interaction profile |

| (2,2-Difluorocyclohexyl)chloride | Chloride group instead of sulfonamide | Reduced bioactivity |

The presence of both fluorine atoms and the methanesulfonamide moiety in this compound imparts unique properties that enhance its lipophilicity and binding interactions compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.